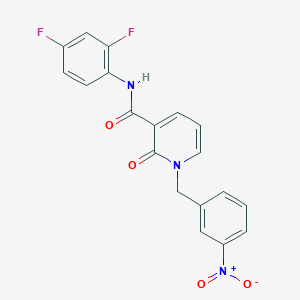

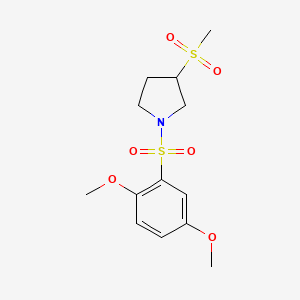

![molecular formula C17H11ClN2OS3 B2726384 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 922626-49-1](/img/structure/B2726384.png)

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo various chemical reactions. For instance, on hydrolysis, certain compounds can be converted to corresponding phenoxy acids . These can then be coupled with other compounds in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish new compounds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, also known as 3-chloro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide:

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various microbial strains. Its unique structure allows it to interfere with microbial cell wall synthesis, making it a potential candidate for developing new antibiotics. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Properties

Research has indicated that this compound exhibits significant antifungal activity. It disrupts the cell membrane integrity of fungi, leading to cell death. This makes it a valuable compound for treating fungal infections, especially those resistant to conventional antifungal agents .

Anticancer Potential

The compound has been studied for its cytotoxic effects on cancer cells. It induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancers. Its mechanism involves the inhibition of key enzymes and pathways essential for cancer cell survival .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It can be used in the development of new anti-inflammatory drugs for treating conditions such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has been found to possess strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Neuroprotective Applications

Research has shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Agricultural Applications

In addition to its medical applications, this compound has been explored for use in agriculture. It can act as a pesticide or fungicide, protecting crops from various pests and diseases. Its effectiveness and low toxicity make it a promising alternative to traditional agricultural chemicals.

These diverse applications highlight the potential of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide in various fields of scientific research and development.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Thiazoles: having diverse biological activities Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel : Thiazoles: having diverse biological activities : Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Propriétés

IUPAC Name |

3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS3/c1-22-9-6-7-11-13(8-9)24-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMLLHERNGJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

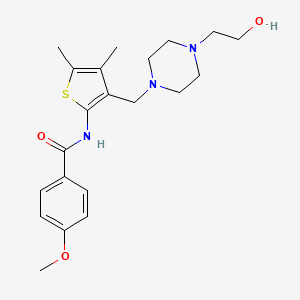

![N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2726301.png)

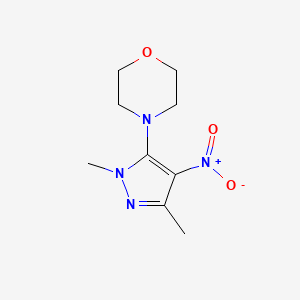

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)

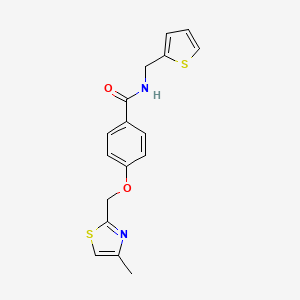

![N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2726306.png)

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2726311.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2726313.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)